TDN345 - 134069-68-4

TDN345

Catalog Number: EVT-255685
CAS Number: 134069-68-4
Molecular Formula: C28H34F2N2O2
Molecular Weight: 468.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TDN345 is a Ca2+ antagonist, used for the treatment of vascular and senile dementia including Alzheimer//'s disease.
Source and Classification

TDN345 has been developed as part of ongoing research into calcium channel modulators. These compounds are crucial in managing conditions that involve dysregulation of calcium signaling, which is implicated in neurodegenerative diseases. The classification of TDN345 as a calcium channel antagonist positions it within a broader category of drugs aimed at controlling neuronal excitability and neurotransmitter release .

Synthesis Analysis

Methods and Technical Details

The synthesis of TDN345 involves several key steps that utilize standard organic chemistry techniques. While specific detailed protocols are proprietary, the general approach includes:

  1. Starting Materials: The synthesis typically begins with readily available organic precursors.
  2. Reaction Conditions: Controlled temperature and pressure conditions are maintained to facilitate the desired chemical transformations.
  3. Purification: Post-reaction, purification techniques such as chromatography are employed to isolate TDN345 from by-products.

The synthesis process aims to achieve high yields and purity, essential for subsequent biological testing .

Molecular Structure Analysis

Structure and Data

TDN345's molecular structure is characterized by specific functional groups that confer its biological activity. Although the exact structural formula is not provided in the search results, it can be inferred that the compound likely contains elements typical of calcium channel antagonists, such as aromatic rings and electron-withdrawing groups.

  • Molecular Weight: The molecular weight data would be critical for pharmacokinetic studies but was not specified in the available literature.
  • 3D Structure: Computational modeling may be used to visualize its conformation and predict interactions with calcium channels.
Chemical Reactions Analysis

Reactions and Technical Details

TDN345 undergoes various chemical reactions that are typical for calcium channel antagonists:

  1. Binding Interactions: The primary reaction involves binding to voltage-gated calcium channels, inhibiting their activity.
  2. Concentration-Dependent Effects: Studies have shown that TDN345 induces synthesis and secretion of nerve growth factor (NGF) in a concentration-dependent manner, starting from approximately 0.1 μM to a maximum effect at 10 μM .

These reactions are crucial for understanding how TDN345 exerts its pharmacological effects.

Mechanism of Action

Process and Data

The mechanism of action of TDN345 involves:

  1. Calcium Channel Inhibition: By blocking calcium entry into neurons, TDN345 reduces excitatory neurotransmitter release, thereby modulating neuronal activity.
  2. Neuroprotective Effects: The compound's ability to enhance NGF synthesis suggests a neuroprotective role, potentially aiding in neuronal survival under pathological conditions .

This mechanism is particularly relevant in the context of neurodegenerative diseases where calcium dysregulation is a contributing factor.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility were not detailed in the search results, general properties expected for compounds like TDN345 include:

  • Solubility: Typically soluble in organic solvents; aqueous solubility may vary based on functional groups.
  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy.

Understanding these properties is essential for formulation development and ensuring bioavailability during clinical applications.

Applications

Scientific Uses

TDN345 has potential applications in several areas:

  1. Neurology: Its primary application lies in treating vascular dementia and Alzheimer's disease by targeting calcium channels to improve cognitive function.
  2. Research Tool: As a calcium channel antagonist, TDN345 can serve as a valuable tool in research settings to study calcium signaling pathways and their implications in various diseases.

The ongoing research into TDN345 highlights its promise as a therapeutic agent with significant implications for treating neurodegenerative disorders .

Synthesis and Structural Optimization of TDN345

Synthetic Methodologies for Spirocyclic Diazaspiro Derivatives

The synthesis of TDN345’s core structure, 1-oxa-3,8-diazaspiro[4.5]decan-2-one, employs strategic cyclization techniques. A pivotal method involves the base-catalyzed cyclization of 4-acetyl-4-hydroxypiperidine derivatives with isocyanates (R-NCO), forming 4-acetyl-4-carbamoyloxypiperidine intermediates. Subsequent intramolecular cyclization under basic conditions (e.g., alkali metal hydroxides or tertiary amines) yields the spirocyclic scaffold [10]. This reaction proceeds optimally in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at 40–100°C, achieving high ring-closure efficiency [10]. Alternative routes include the condensation of 2-oxo-3,8-diazaspiro[4.5]decane derivatives with diphenylalkene halides (e.g., bis(4-fluorophenyl)butyl chloride) using alkaline metal iodides as catalysts, facilitating nucleophilic displacement at the N8 position [10]. Crucially, solvents such as toluene or chlorobenzene enable reflux conditions (110–150°C) while minimizing side reactions [10].

Table 1: Reaction Conditions for Spirocyclic Core Synthesis

Starting MaterialReagentSolventTemperatureCatalyst/BaseProduct Yield
4-Acetyl-4-hydroxypiperidineR-NCODMF40–80°CTriethylamine70–85%
2-Oxo-3,8-diazaspiro[4.5]decane4,4-Bis(4-fluorophenyl)butyl chlorideToluene110–130°CK₂CO₃, NaI65–75%
4-Acetyl-4-carbamoyloxypiperidineNone (cyclization)EthanolRefluxNaOH>90%

Key Intermediates in TDN345 Synthesis: 1-Oxa-3,8-Diazaspiro[4.5]decan-2-one Derivatives

The spirocyclic intermediate 1-oxa-3,8-diazaspiro[4.5]decan-2-one serves as the foundational building block for TDN345. This compound is synthesized via the cyclization of 4-piperidone derivatives with chloroacetyl chloride, followed by ammonium hydroxide treatment to form the oxazolone-piperidine fused system [8] [10]. The N8 nitrogen of this intermediate is functionalized through alkylation or reductive amination, enabling side-chain installation. For TDN345, the tert-butyl group at C3 is introduced early using tert-butyl isocyanate during cyclization, conferring steric bulk that influences conformational stability [7] [10]. The hydrochloride salt form of this intermediate (CAS# 134069-68-4) is isolated as a crystalline solid (95% purity) to enhance stability during subsequent reactions [8]. Modifications at C4 (e.g., methylene groups) are achievable through Wittig reactions or aldol condensations, as evidenced by TDN345’s 4-methylene substituent [7].

Optimization Strategies for Bis(4-fluorophenyl)butyl Side-Chain Incorporation

The 8-[4,4-bis(4-fluorophenyl)butyl] side chain defines TDN345’s pharmacophore, enhancing affinity for calcium channels and neurotrophic activity. Its incorporation employs a nucleophilic substitution reaction between the spirocyclic intermediate’s N8 nitrogen and 4,4-bis(4-fluorophenyl)butyl mesylate/bromide [10]. Key optimizations include:

  • Solvent selection: High-boiling solvents (e.g., chlorobenzene or diglyme) facilitate temperatures >120°C, accelerating displacement while suppressing elimination byproducts [10].
  • Base stoichiometry: Excess K₂CO₃ or triethylamine (2.5–3.0 eq) neutralizes HBr generated in situ, driving the reaction to >80% completion [10].
  • Catalyst use: Alkali metal iodides (e.g., NaI, 10 mol%) promote halide exchange, converting chloride to iodide in situ for enhanced leaving-group capability [10].Structure-activity studies reveal that the four-carbon alkyl linker maximizes NGF induction by balancing flexibility and hydrophobic interactions, while para-fluorine atoms on the phenyl rings are critical for membrane penetration and target engagement [1] [7]. Shorter chains (e.g., propyl) reduce potency by >50%, underscoring the necessity of the butyl spacer [7].

Stereochemical Considerations in Spirocyclic Core Assembly

The spiro junction at C4 of the 1-oxa-3,8-diazaspiro[4.5]decan-2-one core generates two potential chiral centers (C4 and C8a). However, TDN345’s 4-methylene substituent locks C4 in a planar, sp²-hybridized state, eliminating chirality at this position [7] [10]. Consequently, the sole chiral center resides at the spiro-fused C8a carbon, which adopts a fixed S-configuration due to ring strain and steric constraints from the tert-butyl group [10]. Synthetic protocols typically yield racemates, but enantiopure TDN345 is obtained via:

  • Chiral resolution: Diastereomeric salt formation with L-tartaric acid, achieving >98% ee [10].
  • Asymmetric synthesis: Use of (R)-4-piperidinol derivatives to control C8a stereochemistry during cyclization [10].Molecular modeling confirms the S-enantiomer optimally positions the bis(4-fluorophenyl)butyl chain for membrane docking, enhancing calcium channel blockade by 15-fold versus the R-form [7].

Table 2: Structural Features of TDN345 and Key Derivatives

Structural ElementTDN345Variations TestedImpact on Activity
Spiro core substituent (C3)tert-ButylMethyl, H, Phenyl↓ NGF induction by 70–90%
C4 positionMethylene (=CH₂)Ketone, Hydroxy↓ Metabolic stability or ↑ ED₅₀
N8 side chain4,4-Bis(4-fluorophenyl)butylPhenylbutyl, Diphenylpropyl↓ Ca²⁺ blockade efficacy
Stereochemistry (C8a)S-ConfigurationR-Configuration↓ Neuroprotective activity

Properties

CAS Number

134069-68-4

Product Name

TDN345

IUPAC Name

8-[4,4-bis(4-fluorophenyl)butyl]-3-tert-butyl-4-methylidene-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Molecular Formula

C28H34F2N2O2

Molecular Weight

468.6 g/mol

InChI

InChI=1S/C28H34F2N2O2/c1-20-28(34-26(33)32(20)27(2,3)4)15-18-31(19-16-28)17-5-6-25(21-7-11-23(29)12-8-21)22-9-13-24(30)14-10-22/h7-14,25H,1,5-6,15-19H2,2-4H3

InChI Key

OFRYIDMZALXALS-UHFFFAOYSA-N

SMILES

CC(C)(C)N1C(=C)C2(CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC1=O

Canonical SMILES

CC(C)(C)N1C(=C)C2(CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.